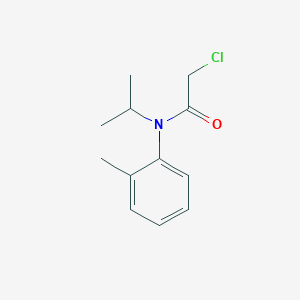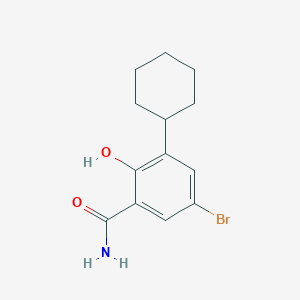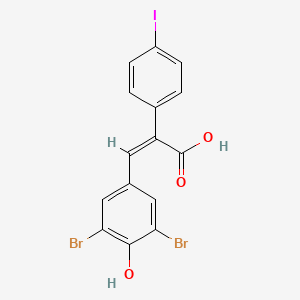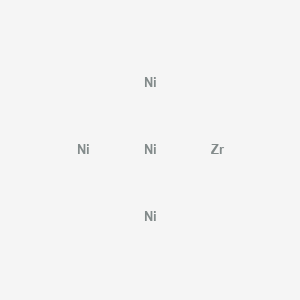
Nickel--zirconium (4/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-zirconium (4/1) is a compound consisting of nickel and zirconium in a 4:1 atomic ratio. This compound is part of the broader family of nickel-zirconium alloys, which are known for their unique properties and applications in various fields, including materials science and engineering.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel-zirconium (4/1) can be synthesized using several methods, including:
Mechanical Alloying: This method involves the high-energy ball milling of nickel and zirconium powders to achieve the desired alloy composition.
Chemical Vapor Deposition (CVD): This technique involves the deposition of nickel and zirconium from their respective volatile compounds onto a substrate, followed by annealing to form the alloy.
Industrial Production Methods
Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure uniform mixing and alloy formation, which are crucial for achieving the desired properties in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nickel-zirconium (4/1) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize at elevated temperatures, forming nickel oxide and zirconium oxide.
Substitution: The alloy can undergo substitution reactions where nickel or zirconium atoms are replaced by other metal atoms in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in an oxygen-rich environment at high temperatures (above 500°C).
Reduction: Commonly performed using hydrogen gas at elevated temperatures (around 700°C).
Substitution: Involves the use of other metal salts or compounds in a molten state or high-temperature environment.
Major Products
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel (Ni) and zirconium (Zr).
Substitution: Alloys with substituted metal atoms, depending on the reagents used.
Aplicaciones Científicas De Investigación
Nickel-zirconium (4/1) has a wide range of applications in scientific research:
Materials Science: It is studied for its mechanical properties, such as hardness and wear resistance, making it suitable for use in high-stress environments.
Biomedical Applications: The alloy’s biocompatibility makes it a candidate for use in medical implants and devices.
Energy Storage: Nickel-zirconium alloys are investigated for their potential use in hydrogen storage and battery technologies.
Mecanismo De Acción
The mechanism by which nickel-zirconium (4/1) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Materials Science: The alloy’s unique crystal structure and bonding contribute to its mechanical strength and resistance to wear.
Biomedical Applications: The alloy’s surface properties and biocompatibility allow it to integrate with biological tissues without causing adverse reactions.
Comparación Con Compuestos Similares
Nickel-zirconium (4/1) can be compared with other similar compounds, such as:
Nickel-titanium (NiTi): Known for its shape memory and superelastic properties, NiTi is widely used in medical devices and actuators.
Nickel-aluminum (NiAl): This alloy is known for its high-temperature stability and is used in aerospace applications.
Zirconium-copper (ZrCu): Known for its excellent glass-forming ability, ZrCu is used in the production of bulk metallic glasses.
Nickel-zirconium (4/1) stands out due to its unique combination of mechanical strength, biocompatibility, and catalytic properties, making it a versatile material for various applications.
Propiedades
Número CAS |
11083-60-6 |
|---|---|
Fórmula molecular |
Ni4Zr |
Peso molecular |
326.00 g/mol |
Nombre IUPAC |
nickel;zirconium |
InChI |
InChI=1S/4Ni.Zr |
Clave InChI |
KSZQAHDIULIWAZ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
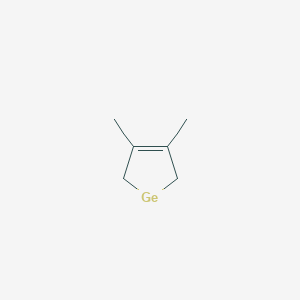


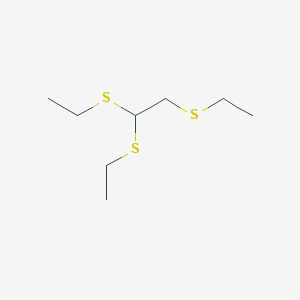
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
